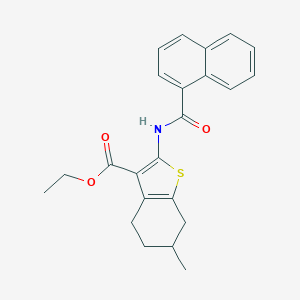![molecular formula C24H22N2O3S2 B381441 TERT-BUTYL 2-({4-OXO-3,5-DIPHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETATE](/img/structure/B381441.png)
TERT-BUTYL 2-({4-OXO-3,5-DIPHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL 2-({4-OXO-3,5-DIPHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETATE is a complex organic compound with the molecular formula C24H22N2O3S2 . This compound is characterized by its unique thieno[2,3-d]pyrimidine core, which is substituted with phenyl groups and a tert-butyl ester moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
The synthesis of tert-butyl [(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate typically involves multi-step organic reactionsCommon reaction conditions include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
TERT-BUTYL 2-({4-OXO-3,5-DIPHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Applications De Recherche Scientifique
TERT-BUTYL 2-({4-OXO-3,5-DIPHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of tert-butyl [(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The compound’s thieno[2,3-d]pyrimidine core is believed to interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
TERT-BUTYL 2-({4-OXO-3,5-DIPHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETATE can be compared with other similar compounds, such as:
3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone: This compound also contains tert-butyl groups and a quinone core, but lacks the thieno[2,3-d]pyrimidine structure.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl]: This compound features a tert-butyl ester and a boronic acid moiety, differing significantly in structure and reactivity. The uniqueness of tert-butyl [(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate lies in its specific combination of functional groups and its potential biological activity.
Propriétés
Formule moléculaire |
C24H22N2O3S2 |
|---|---|
Poids moléculaire |
450.6g/mol |
Nom IUPAC |
tert-butyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C24H22N2O3S2/c1-24(2,3)29-19(27)15-31-23-25-21-20(18(14-30-21)16-10-6-4-7-11-16)22(28)26(23)17-12-8-5-9-13-17/h4-14H,15H2,1-3H3 |
Clé InChI |
NVNJCDKDPMKFDZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CSC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1C4=CC=CC=C4 |
SMILES canonique |
CC(C)(C)OC(=O)CSC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381358.png)
![4,5-Dimethyl-2-[2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl](/img/structure/B381359.png)
![Dimethyl 2-[[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B381363.png)

![Ethyl 2-({[(4-methyl-2-quinolinyl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381367.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B381370.png)
![ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B381371.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381372.png)
![methyl 2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B381373.png)
![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]thio}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381374.png)
![3,4-Dichlorobenzyl 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B381377.png)
![Dimethyl 5-({[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)isophthalate](/img/structure/B381378.png)
![Methyl 5-bromo-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B381379.png)
![N-(4-fluorophenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B381380.png)
